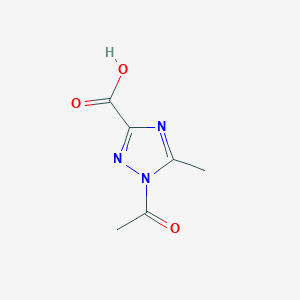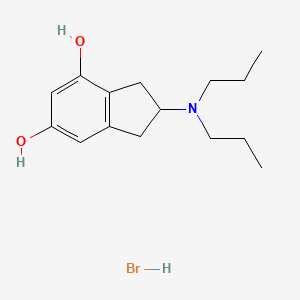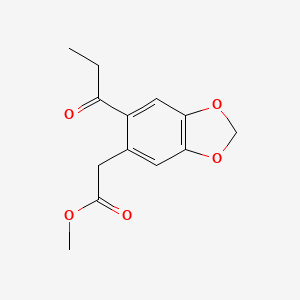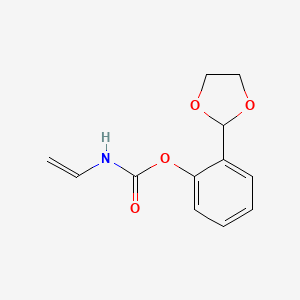
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group, which is further connected to an ethenylcarbamate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate typically involves the formation of the dioxolane ring through the acetalization of carbonyl compounds with ethylene glycol in the presence of a Brönsted or Lewis acid catalyst . The phenyl group can be introduced via electrophilic aromatic substitution reactions, and the ethenylcarbamate moiety can be attached through carbamate formation reactions using appropriate reagents and conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-efficiency catalysts, and advanced purification techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the carbamate moiety using nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4.
Nucleophiles: Amines, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the dioxolane ring can lead to the formation of lactones or related cleavage products .
Wissenschaftliche Forschungsanwendungen
2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate involves its interaction with molecular targets through its functional groups. The dioxolane ring can act as a protecting group, while the ethenylcarbamate moiety can participate in various chemical reactions. The specific pathways and molecular targets depend on the context of its application, such as in drug development or material science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and ethenylcarbamate groups.
2-Phenyl-1,3-dioxolane: Similar to 2-(1,3-Dioxolan-2-yl)phenyl ethenylcarbamate but without the ethenylcarbamate moiety.
3-(1,3-Dioxolan-2-yl)phenyl acetate: Contains a dioxolane ring and phenyl group but with an acetate moiety instead of ethenylcarbamate.
Uniqueness
This compound is unique due to its combination of a dioxolane ring, phenyl group, and ethenylcarbamate moiety.
Eigenschaften
CAS-Nummer |
88310-42-3 |
|---|---|
Molekularformel |
C12H13NO4 |
Molekulargewicht |
235.24 g/mol |
IUPAC-Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-ethenylcarbamate |
InChI |
InChI=1S/C12H13NO4/c1-2-13-12(14)17-10-6-4-3-5-9(10)11-15-7-8-16-11/h2-6,11H,1,7-8H2,(H,13,14) |
InChI-Schlüssel |
NJSNGPJMDDPNRD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


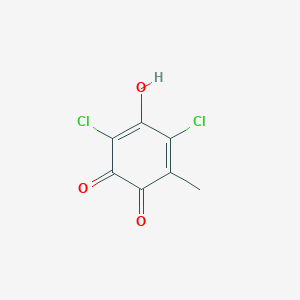
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)

![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)
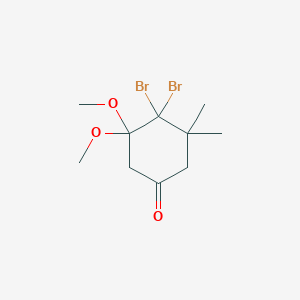
![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)
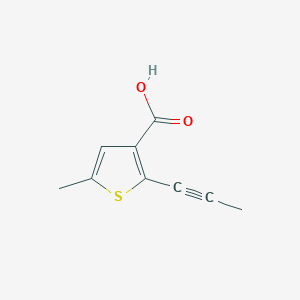
![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)
![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)
![4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]](/img/structure/B14398259.png)
